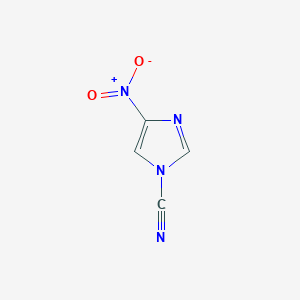

4-Nitro-1H-imidazole-1-carbonitrile

Description

Properties

Molecular Formula |

C4H2N4O2 |

|---|---|

Molecular Weight |

138.08 g/mol |

IUPAC Name |

4-nitroimidazole-1-carbonitrile |

InChI |

InChI=1S/C4H2N4O2/c5-2-7-1-4(6-3-7)8(9)10/h1,3H |

InChI Key |

KVXKHVHJOXXNOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Imidazole Derivatives

- Nitration is commonly performed using nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or ring degradation.

- For example, nitration of 5-chloro-1-methylimidazole in toluene with nitric acid under azeotropic dehydration conditions yields 5-chloro-1-methyl-4-nitroimidazole with high yield and purity, demonstrating a green and industrially scalable process with solvent recycling and low emissions of nitrogen oxides.

- This method can be adapted for 4-nitro substitution on imidazole rings by controlling reaction conditions and substituent effects.

Introduction of Carbonitrile Group

- The carbonitrile group can be introduced via cyanation reactions or by using precursors such as imidazole-1-carbonitrile derivatives.

- Literature reports the synthesis of imidazole-5-carbonitrile derivatives by functional group transformations on imidazole rings, often starting from carboxylic acid or aldehyde precursors.

- For example, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile has been synthesized and further converted to carboxylic acid derivatives, indicating the feasibility of carbonitrile functionalization on nitroimidazoles.

Cyclization and Condensation Routes

- Recent advances in imidazole synthesis include cyclization of amidines or amidoximes with α-azidoenones or activated alkynes , which can be tailored to introduce nitro and carbonitrile groups at specific positions.

- These methods allow for catalyst-free or mild catalytic conditions, improving yields and selectivity.

Representative Preparation Route for this compound

Based on analogous syntheses and mechanistic insights, a plausible preparation route is:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from imidazole or substituted imidazole | Alkaline aqueous medium with iodine or nitrating agent | Formation of 4-nitroimidazole intermediate |

| 2 | Introduction of carbonitrile group via cyanation or substitution | Use of cyanide sources or dehydration of amide precursors | Formation of 1-carbonitrile functionality |

| 3 | Purification by recrystallization or chromatography | Solvent systems such as ethanol or ether | Isolation of pure this compound |

This approach aligns with the preparation of related compounds such as 4-iodo-1H-imidazole and nitroimidazole derivatives.

Research Findings and Data

Yield and Purity

Spectroscopic Characterization

- Nitroimidazole carbonitriles exhibit characteristic IR absorptions for nitro groups (~1490 and 1330 cm⁻¹ symmetric and asymmetric stretches) and nitrile groups (~2200–2250 cm⁻¹).

- ^1H NMR spectra show singlets for imidazole protons and methyl groups if present, with chemical shifts influenced by the electron-withdrawing nitro and nitrile substituents.

- Crystallographic studies confirm planar imidazole rings with nitro substitution at the 4-position and nitrile at the 1-position, with hydrogen bonding and packing interactions influencing stability.

Comparative Table of Preparation Methods for Nitroimidazole Carbonitriles

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Products may include nitroimidazole derivatives with additional oxygen-containing functional groups.

Reduction: Products typically include aminoimidazole derivatives.

Substitution: Products vary depending on the nucleophile used but generally result in substituted imidazole derivatives.

Scientific Research Applications

Synthesis of 4-Nitro-1H-imidazole-1-carbonitrile

The synthesis of this compound typically involves nitration of imidazole derivatives followed by carbonitrilation. Various methods have been developed to optimize yield and purity, including the use of green chemistry approaches that minimize environmental impact.

Key Synthesis Methods:

- Nitration with Nitrogen Pentoxide: This method has shown high yields (up to 95.5%) and reduced reaction temperatures compared to traditional nitrating agents, making it more environmentally friendly .

- Hybridization Techniques: Recent studies have explored hybrid compounds combining 4-nitroimidazole with other pharmacophores to enhance biological activity .

This compound exhibits a wide spectrum of biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Research has demonstrated that compounds containing the imidazole core can inhibit tumor growth and promote apoptosis in cancer cells. For instance:

- Inhibition of Carbonic Anhydrases: Certain derivatives have been identified as selective inhibitors of human carbonic anhydrases, which are implicated in tumor progression .

- Molecular Docking Studies: In silico studies have shown promising binding affinities to targets associated with cancer, suggesting potential as therapeutic agents .

Antimicrobial Properties

Compounds derived from this compound have been evaluated for their antibacterial and antifungal properties:

- Broad-Spectrum Activity: Studies indicate efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi .

- Mechanisms of Action: The nitro group in imidazoles is crucial for their antimicrobial activity, often leading to the generation of reactive nitrogen species that damage microbial DNA.

Therapeutic Applications

The therapeutic applications of this compound span multiple domains:

Antitumor Agents

Several case studies highlight the use of imidazole derivatives in cancer treatment:

- Clinical Trials: Compounds derived from this scaffold are undergoing clinical trials for their potential use in treating various cancers, including breast and lung tumors .

Antimicrobial Treatments

The compound's effectiveness against resistant strains of bacteria makes it a candidate for new antibiotic therapies:

- Combination Therapies: Research is ongoing into using these compounds in combination with existing antibiotics to enhance efficacy against resistant infections .

Case Study 1: Antitumor Efficacy

A study evaluated the anticancer properties of a series of 4-nitroimidazole derivatives against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds .

Case Study 2: Antimicrobial Resistance

Research focused on the development of new antibiotics based on the imidazole scaffold demonstrated that these compounds could effectively combat resistant bacterial strains, offering a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of 4-Nitro-1H-imidazole-1-carbonitrile involves the activation of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a candidate for use in targeting hypoxic cells, such as those found in certain tumors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Nitro-1H-imidazole-1-carbonitrile with structurally related compounds, focusing on substituents, molecular formulas, and key properties:

Key Observations:

Electronic Effects: The nitro and cyano groups in this compound are both electron-withdrawing, reducing the aromatic ring’s electron density compared to methyl- or amino-substituted imidazoles. This makes the compound less reactive toward electrophilic substitution but more prone to nucleophilic attack .

Hydrogen Bonding: Unlike 1,3-Thiazole-4-carbonitrile, which exhibits C–H⋯N hydrogen bonds and π–π stacking in its crystal structure , the nitro and cyano groups in this compound may form similar interactions, though direct crystallographic data are lacking.

Heterocycle Comparison : Replacing the imidazole’s nitrogen with sulfur (as in 1,3-thiazole-4-carbonitrile) decreases basicity and alters solubility due to sulfur’s polarizability .

Crystallographic and Computational Insights

However, hydrogen-bonding patterns in analogous compounds (e.g., 1,3-thiazole-4-carbonitrile) suggest that similar directional interactions may stabilize its crystal lattice .

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-Nitro-1H-imidazole-1-carbonitrile with high purity, and what methodological precautions are necessary?

- Methodology : Optimize nitration and cyanation reactions using regioselective conditions. For example, introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Subsequent cyanation can employ NaCN or KCN in polar aprotic solvents (e.g., DMF) with catalytic Cu(I) .

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and characterize intermediates using ¹H/¹³C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm) .

Q. What spectroscopic and computational methods are most reliable for characterizing this compound?

- Spectroscopy : Use ¹H/¹³C NMR to resolve imidazole ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). IR spectroscopy can confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Computational : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electronic structure. Include exact-exchange terms to improve accuracy for nitro and cyano groups .

Q. How can crystallographic data for this compound be obtained and refined?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) with SHELX programs for structure solution. Employ direct methods (SHELXS) and phase annealing to resolve heavy-atom positions .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and electron density maps .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Case Study : If DFT-predicted nitro group electrophilicity conflicts with observed reaction rates, recalibrate functional parameters (e.g., increase exact-exchange weighting in B3LYP) . Cross-validate with Hammett σ constants or kinetic isotope effects .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

- Experimental Design : Use fractional factorial design (FFD) to test variables: solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst (Cu vs. Pd). Monitor regioselectivity via LC-MS and compare with DFT-calculated transition-state energies .

Q. How to investigate the compound’s potential biological activity while minimizing off-target effects?

- Mechanistic Studies : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing nitro with amino groups). Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cytochrome P450) .

- Validation : Pair computational results with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What advanced techniques address impurities in this compound synthesis?

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., des-nitro or dimerized species). Compare retention times with reference standards (e.g., 1-Methyl-1H-imidazole-5-carbohydrazide) .

- Mitigation : Optimize quenching protocols (e.g., rapid cooling post-reaction) and employ preparative HPLC with gradient elution .

Key Considerations

- Contradiction Management : When computational and experimental data conflict, prioritize empirical validation but refine models using higher-level theory (e.g., CCSD(T)) .

- Safety : Use explosion-proof equipment for nitration reactions and handle cyanide reagents in fume hoods with strict waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.